molecular formula C15H11NO6 B11111577 Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Cat. No.: B11111577
M. Wt: 301.25 g/mol
InChI Key: SCVPSLNQLFBBFF-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and a nitrophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate typically involves the esterification of 3-hydroxybenzoic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 4-nitrobenzoyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or other strong acids

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Aqueous sodium hydroxide, heat

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures

Major Products Formed

    Oxidation: 3-{[(4-aminophenyl)carbonyl]oxy}benzoic acid

    Reduction: 3-hydroxybenzoic acid and 4-nitrobenzoic acid

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active benzoic acid moiety, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-aminophenyl)carbonyl]oxy}benzoate
  • Ethyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate
  • Methyl 4-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Uniqueness

Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 3-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11NO6/c1-21-14(17)11-3-2-4-13(9-11)22-15(18)10-5-7-12(8-6-10)16(19)20/h2-9H,1H3

InChI Key

SCVPSLNQLFBBFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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